molecular formula C14H22N6O B15063184 2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol CAS No. 925254-30-4

2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol

Cat. No.: B15063184
CAS No.: 925254-30-4
M. Wt: 290.36 g/mol
InChI Key: OCOYCFFDDJIZKR-UHFFFAOYSA-N
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Description

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol is a complex organic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a cyclohexylamino group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the cyclohexylamino group and the ethanolamine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is crucial to achieve the required quality standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The ethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanolamine derivatives.

Scientific Research Applications

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.

    Ethanolamine: A compound with both a primary amine and a primary alcohol group.

    Purine Derivatives: Various compounds with modifications on the purine ring system.

Uniqueness

2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol is unique due to its combination of a purine core with a cyclohexylamino group and an ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.

Properties

CAS No.

925254-30-4

Molecular Formula

C14H22N6O

Molecular Weight

290.36 g/mol

IUPAC Name

2-[[6-(cyclohexylamino)-9-methylpurin-2-yl]amino]ethanol

InChI

InChI=1S/C14H22N6O/c1-20-9-16-11-12(17-10-5-3-2-4-6-10)18-14(15-7-8-21)19-13(11)20/h9-10,21H,2-8H2,1H3,(H2,15,17,18,19)

InChI Key

OCOYCFFDDJIZKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NC3CCCCC3

Origin of Product

United States

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